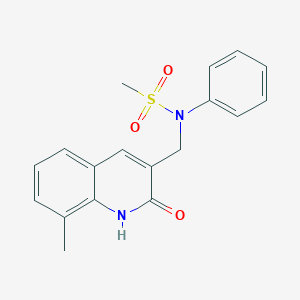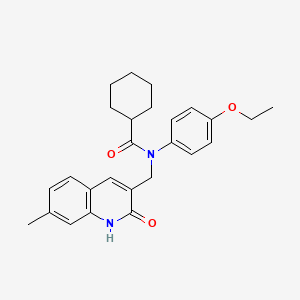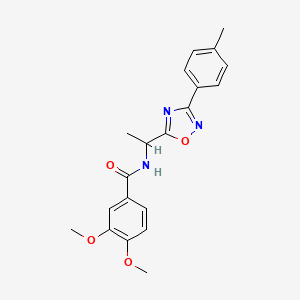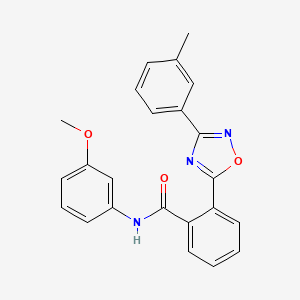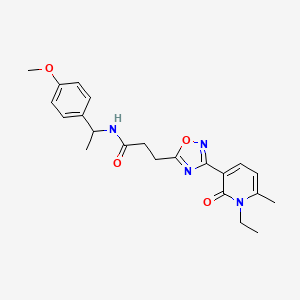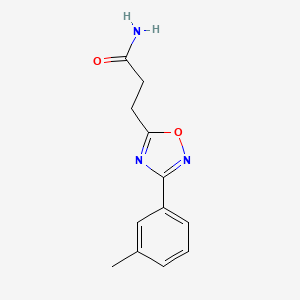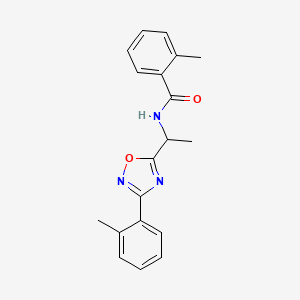
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus Kinase (JAK) inhibitors. It was first synthesized by Pfizer Global Research and Development in 2003, and it has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide selectively inhibits the activity of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide blocks the signaling pathways of cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21, which are involved in the activation and proliferation of immune cells. This results in a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, inhibits the migration and activation of immune cells, and prevents tissue damage caused by inflammation. It also has a favorable safety profile and is well-tolerated in humans.
実験室実験の利点と制限
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which allows for the specific targeting of immune cells and cytokine signaling pathways. It is also available in both oral and intravenous formulations, which allows for flexible dosing and administration. However, N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are still being studied. It also has some off-target effects on other JAK enzymes, which may affect its specificity in certain disease contexts.
将来の方向性
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has shown promising results in various preclinical and clinical studies, and it has the potential to be developed into a new class of immunomodulatory drugs. Some future directions for research include:
1. Investigating the long-term safety and efficacy of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide in various disease contexts.
2. Exploring the use of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide in combination with other immunomodulatory drugs for enhanced therapeutic effects.
3. Developing new formulations and delivery methods for N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide to improve its pharmacokinetics and bioavailability.
4. Studying the effects of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide on other signaling pathways and cellular processes beyond JAK3 inhibition.
5. Investigating the potential use of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide in other diseases beyond its current therapeutic indications.
合成法
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide involves a multistep process that starts with the reaction of 5-chloro-2-phenoxyaniline and 4-methoxybenzoic acid to form an amide intermediate. This intermediate is then treated with thionyl chloride and N-methylsulfonamide to form the final product, N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide. The synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been studied extensively for its therapeutic potential in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in inflammation and immune response.
特性
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c1-23-30(26,27)20-12-14(8-10-19(20)28-2)21(25)24-17-13-15(22)9-11-18(17)29-16-6-4-3-5-7-16/h3-13,23H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUYBRJGNMRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

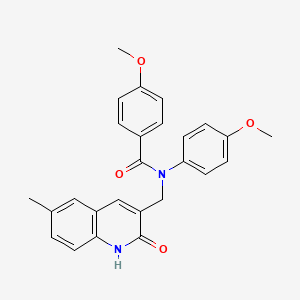
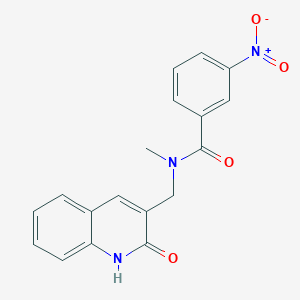
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7686463.png)


